molecular formula C15H15Cl2N3 B13173162 6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B13173162
M. Wt: 308.2 g/mol
InChI Key: PLQNWKLFCGUQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, two chlorine atoms, and a pyrido[4,3-d]pyrimidine core. Pyrido[4,3-d]pyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C15H15Cl2N3

Molecular Weight

308.2 g/mol

IUPAC Name

6-benzyl-4-chloro-2-(chloromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine

InChI

InChI=1S/C15H15Cl2N3/c16-8-14-18-13-6-7-20(10-12(13)15(17)19-14)9-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

PLQNWKLFCGUQFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(N=C2Cl)CCl)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.